molecular formula C7H6ClNO B1273502 4-Amino-2-chlorobenzaldehyde CAS No. 42460-61-7

4-Amino-2-chlorobenzaldehyde

Cat. No. B1273502
CAS RN: 42460-61-7
M. Wt: 155.58 g/mol
InChI Key: PFZVIGWKAMJZJN-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of an amino group and a chloro substituent on a benzaldehyde framework. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are synthesized and evaluated for their structural, spectral, and biological properties.

Synthesis Analysis

The synthesis of derivatives of 4-amino-2-chlorobenzaldehyde involves condensation reactions and other organic transformations. For instance, the synthesis of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone is achieved by reacting 4-[N, N-di(4-tolyl)amino] benzaldehyde with 2-chlorobenzohydrazide . Another related compound, 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, is synthesized through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Additionally, the synthesis of a β-chloroenaldehyde derivative is reported, which is further used as a building block for creating a variety of nitrogen heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is determined using various spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal structure of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone is found to belong to the monoclinic space group, with specific bond angles and torsion angles indicating planarity in certain parts of the molecule and non-planarity in others . The metal complexes of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol are characterized by UV-Vis analysis, suggesting coordination of the ligand to metal ions via OH groups and the azomethine nitrogen atom .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through their interactions with various nucleophiles. The β-chloroenaldehyde derivative synthesized from a pyrimidinylacetamide derivative is used to construct Schiff bases and nitrogen heterocycles, such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines, by reacting with bifunctional nucleophiles like hydrazines, guanidines, 6-aminouracil, and ethylenediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are deduced from their spectral data, thermal stability, and electrochemical properties. The thermal stability studies of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone indicate that it is stable up to 341.1°C . The spectral and electrochemical properties suggest that this compound could be a good candidate for charge-transporting materials . The metal complexes of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol demonstrate moderate in vitro anticancer activity against the HeLa cell line, indicating potential biological applications .

Scientific Research Applications

Synthesis and Characterization

4-Amino-2-chlorobenzaldehyde is involved in the synthesis of various chemical compounds. One example is its role in the creation of Schiff bases, which are derived from the condensation of aldehydes with amines. Studies have demonstrated that compounds synthesized from 4-Amino-2-chlorobenzaldehyde, like 4-(4-Chlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, exhibit specific structural properties, such as trans configurations around central C=N bonds and forming distinct molecular chains or layers in crystal structures (Yu Sun et al., 2006).

Biological Activity

4-Amino-2-chlorobenzaldehyde is also crucial in synthesizing biologically active compounds. For instance, it has been used to create Schiff bases with antimicrobial properties. These Schiff bases, when combined with metal complexes, can exhibit enhanced antibacterial activity compared to the parent ligand (M. Aslam et al., 2015). Additionally, some derivatives of 4-Amino-2-chlorobenzaldehyde have shown potential as inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in cosmetic and medical fields (Zhi-Cong Li et al., 2010).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 4-Amino-2-chlorobenzaldehyde has been used in the synthesis of various metal complexes. These complexes are studied for their molecular structure, electronic spectra, and potential applications in areas like catalysis and material science. For example, oxovanadium(IV) Schiff base complexes, synthesized using 4-Amino-2-chlorobenzaldehyde, have been designed and characterized for their structural properties and antimicrobial activity, demonstrating their potential in medical applications (N. Raman et al., 2007).

Safety And Hazards

The safety information for 4-Amino-2-chlorobenzaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

4-Amino-2-chlorobenzaldehyde has potential applications in the synthesis of new and efficient PDE4 inhibitors . It also has potential applications in the development of Schiff base metal complexes, which have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

properties

IUPAC Name

4-amino-2-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZVIGWKAMJZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393590
Record name 4-amino-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chlorobenzaldehyde

CAS RN

42460-61-7
Record name 4-amino-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-chlorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Witek, J Bielawski, A Bielawska - Journal für Praktische …, 1979 - Wiley Online Library
… and 4-amino-2-chlorobenzaldehyde with alkyl chloroformates : N-(4-formylphenyl) oarbamates la -u were obtained in the … 4-aminobenzi~ldehyde and 4-amino-2-chlorobenzaldehyde …
Number of citations: 12 onlinelibrary.wiley.com
N Yongpruksa - 2011 - search.proquest.com
… According to Table 4, the cross coupling reaction between enantiomerically pure (R)-sulfoximine with 4-amino-2-chlorobenzaldehyde (entries 1, 3 and 8) afforded the enantiomerically …
Number of citations: 1 search.proquest.com
N Kaur - Catalysis Reviews, 2015 - Taylor & Francis
… Amino-benzothiazines (299) were effectively synthesized in good to excellent yields (62-98%) by heating the combination of 4-amino-2-chlorobenzaldehyde (297), sulfoximine (298), …
Number of citations: 76 www.tandfonline.com

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